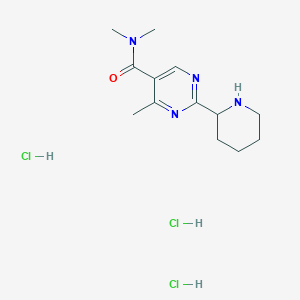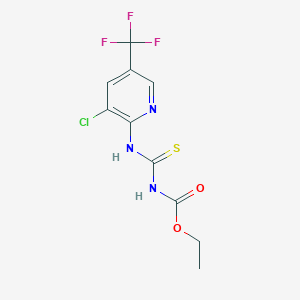
N-(éthylcarbamoylthio)-3-chloro-5-(trifluorométhyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate is a chemical compound with the linear formula C10H9ClF3N3O2S . It is related to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, which is a fluorinated building block .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . A Pd-catalyzed coupling reaction was used in the synthesis of an intermediate in another study .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9ClF3N3O2S . The compound is related to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, which has the empirical formula C6H2ClF4N .Applications De Recherche Scientifique
Activité antifibrotique
Ce composé a été étudié pour son activité antifibrotique potentielle . Une série de nouveaux dérivés de la 2-(pyridin-2-yl)pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées sur des cellules étoilées hépatiques de rat immortalisées (HSC-T6). Certains de ces composés se sont avérés présenter de meilleures activités antifibrotiques que la pirfénidone et la bipy55'DC .
Inhibition de l'expression du collagène
L'étude a montré que certains composés inhibaient efficacement l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro . Cela indique que ces composés pourraient être développés en nouveaux médicaments antifibrotiques .
Médicaments contenant un groupe trifluorométhyle
Le composé contient un groupe trifluorométhyle (TFM, -CF3) . Au cours des 20 dernières années, de nombreux médicaments approuvés par la FDA ont incorporé le groupe TFM comme l'un des pharmacophores . Ces médicaments ont été utilisés pour diverses maladies et affections .
Mécanisme D'action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving covalent bonding, hydrogen bonding, and van der Waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
Its predicted boiling point of 5031±500 °C and density of 1.43±0.1 g/cm3 suggest that it may have significant bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites and preventing substrate access . Additionally, it can form hydrogen bonds with proteins, which can alter their conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.
Cellular Effects
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate has been observed to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs . Furthermore, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered levels of intermediates and reduced energy production . Additionally, it can affect the metabolism of other biomolecules, such as lipids and amino acids .
Transport and Distribution
The transport and distribution of ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity . These interactions are important for understanding the compound’s pharmacokinetics and its effects on cellular function.
Subcellular Localization
The subcellular localization of ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate is determined by its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it exerts its effects . The localization of the compound can influence its activity and function, as it may interact with different biomolecules in different cellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2S/c1-2-19-9(18)17-8(20)16-7-6(11)3-5(4-15-7)10(12,13)14/h3-4H,2H2,1H3,(H2,15,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFIFSELOFIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

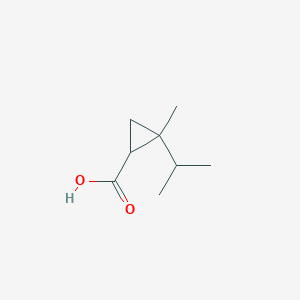
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
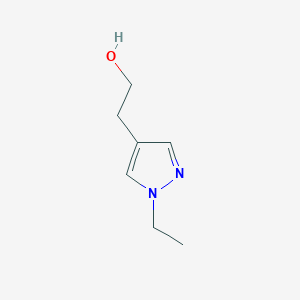
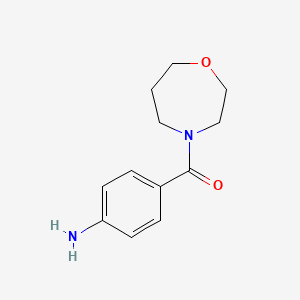
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)
![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
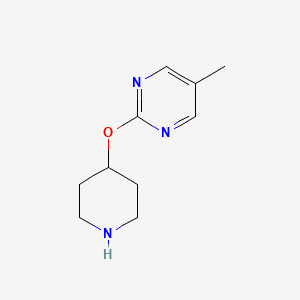
![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
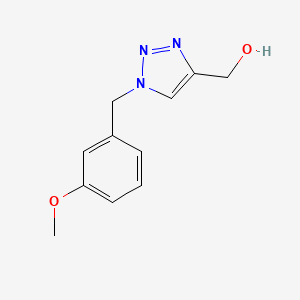
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
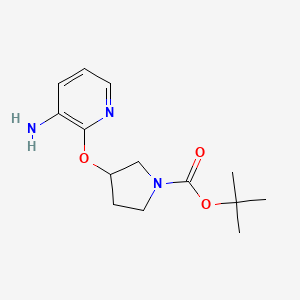
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
